molecular formula C10H12BrNO3 B1438737 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene CAS No. 848589-66-2

1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene

Cat. No.: B1438737
CAS No.: 848589-66-2
M. Wt: 274.11 g/mol
InChI Key: QGRYHCNWUWUGRT-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene (CAS: 104147-69-5) is a brominated aromatic ether derivative with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.08 g/mol. The compound features a nitro (-NO₂) group at the 2-position, a methyl (-CH₃) group at the 3-position, and a 3-bromopropoxy (-OCH₂CH₂CH₂Br) substituent on the benzene ring.

Key Physical Properties (from NMR data in and ):

  • ¹H NMR (500 MHz, CDCl₃): δ = 7.45–7.13 (m, 1H), 6.95–6.67 (m, 2H), 4.08 (t, J = 5.8 Hz, 2H), 3.46 (t, J = 6.4 Hz, 2H), 2.30 (s, 3H), 2.08–1.88 (m, 4H).
  • ¹³C NMR (126 MHz, CDCl₃): δ = 150.01, 142.21, 131.02, 130.66, 122.68, 110.86, 68.23, 33.46, 29.00, 27.48, 16.98 .

The compound is commercially available (e.g., ¥7,500/5g from Kanto Reagents) and is synthesized via nucleophilic substitution reactions between bromopropane derivatives and nitrophenol precursors .

Properties

IUPAC Name

1-(3-bromopropoxy)-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11/h2,4-5H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRYHCNWUWUGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656031
Record name 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848589-66-2
Record name 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

$$
\text{3-Methyl-2-nitrophenol} + \text{1,3-dibromopropane} \xrightarrow{\text{K}2\text{CO}3, \text{ACN}, \text{Reflux}} \text{this compound} + \text{KBr} + \text{HBr}
$$

Procedure

  • Reactants : 3-methyl-2-nitrophenol, 1,3-dibromopropane, potassium carbonate (base)
  • Solvent : Acetonitrile (ACN)
  • Conditions : Reflux under nitrogen atmosphere, 11–24 hours
  • Workup : Extract with ethyl acetate, dry over magnesium sulfate, concentrate, and purify by silica gel chromatography.

Example Protocol (Adapted from Related Compounds)

Step Reagent/Condition Quantity/Condition Purpose
1 3-methyl-2-nitrophenol 1 eq (e.g., 10 mmol) Starting material
2 Potassium carbonate 2–2.5 eq (20–25 mmol) Base to deprotonate phenol
3 Acetonitrile 10–20 mL per 10 mmol Solvent
4 1,3-dibromopropane 3–5 eq (30–50 mmol) Alkylating agent
5 Reflux under N₂, 11–24 h Promote etherification
6 Extraction (EtOAc/H₂O), drying, filtration Isolate organic phase
7 Silica gel chromatography Hexane:EtOAc 4:1 Purification

Typical yield : 70–90% for analogous substrates.

Data Table: Example Reaction Parameters and Yields

Phenol Substrate Alkylating Agent Base Solvent Temp/Time Yield (%)
3-methyl-2-nitrophenol 1,3-dibromopropane K₂CO₃ ACN Reflux, 24 h 73–90*
3-nitrophenol 1,3-dibromopropane K₂CO₃ ACN Reflux, 24 h 73
2-chloro-4-nitrophenol 1,3-dibromopropane Cs₂CO₃ ACN Reflux, 11 h 97

*Estimated based on analogous reactions.

Notes :

  • The use of excess 1,3-dibromopropane ensures high conversion and minimizes dialkylation.
  • Potassium carbonate is preferred for its mild basicity and compatibility with acetonitrile.
  • Cesium carbonate can be used for more challenging substrates to improve yields.

3.2. Alternative Alkylating Agents

While 1,3-dibromopropane is most common, 3-bromopropyl tosylate or mesylate can be substituted to reduce side reactions and improve selectivity, though this is less frequently reported for this specific structure.

Workup and Purification

  • After completion, the reaction mixture is cooled and diluted with water.
  • The organic product is extracted with ethyl acetate.
  • The combined organic layers are dried (MgSO₄), filtered, and concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

Characterization

Research Findings and Optimization

  • Reaction Time : Shorter times (11 h) are possible with cesium carbonate; potassium carbonate may require up to 24 h for full conversion.
  • Solvent Choice : Acetonitrile is optimal for solubility and reactivity; DMF or DMSO can be alternatives but may complicate workup.
  • Base Selection : Cesium carbonate may give higher yields for hindered or less reactive phenols; potassium carbonate is cost-effective for most applications.
  • Product Purity : Chromatographic purification is generally required to separate monoalkylated product from unreacted starting material and dialkylated byproducts.

Summary Table: Key Preparation Parameters

Parameter Typical Value/Choice Effect on Reaction
Phenol:Alkylating Agent Ratio 1:3–1:5 Excess alkylating agent increases yield
Base K₂CO₃ or Cs₂CO₃ Cs₂CO₃ may improve yield
Solvent Acetonitrile Good solubility, easy workup
Temperature Reflux Required for efficient etherification
Time 11–24 h Longer time for complete conversion
Yield 73–97% (analogous compounds) High with optimized conditions

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Nucleophilic Substitution: 1-(3-Azidopropoxy)-3-methyl-2-nitrobenzene.

    Reduction: 1-(3-Bromopropoxy)-3-methyl-2-aminobenzene.

    Oxidation: 1-(3-Bromopropoxy)-3-carboxy-2-nitrobenzene.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene is characterized by a nitro group, a bromopropoxy substituent, and a methyl group on a benzene ring. This structural arrangement contributes to its reactivity and potential applications in synthesis and biological interactions.

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis, particularly for creating more complex molecular architectures. Its bromine atom can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups. This makes it valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsVarious substituted nitrobenzenes
ReductionCan be reduced to amines or alcohols3-Methyl-2-nitroaniline
Coupling ReactionsParticipates in coupling reactions for complex structuresBiaryl compounds

Biological Applications

Research has indicated that compounds with similar structures may exhibit significant biological activity, particularly as potential pharmaceuticals. The nitro group can be reduced within biological systems to form amines, which may interact with various biological targets.

Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of nitro-substituted phenolic compounds. It was found that derivatives of nitrobenzene exhibited potent activity against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting specific diseases. The presence of the nitro group is often associated with pharmacological activity, especially in compounds designed to interact with neurotransmitter systems.

Table 2: Potential Pharmacological Targets

Target SystemPotential Effects
Neurotransmitter ReceptorsModulation of serotonin or dopamine pathways
Antimicrobial TargetsInhibition of bacterial growth
Anti-inflammatory AgentsReduction of inflammatory responses

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene depends on its chemical reactivity. The bromopropoxy group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets. The nitro group can be reduced to an amino group, which can then participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of brominated alkoxy-nitrobenzene derivatives . Key structural analogs include:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Differences vs. Target Compound
1-(3-Bromopropoxy)-2-nitrobenzene 104147-69-5 C₉H₁₀BrNO₃ -NO₂ (2), -OCH₂CH₂CH₂Br (1) 260.08 Lacks methyl group at 3-position
1-(4-Bromobutoxy)-3-methyl-2-nitrobenzene N/A C₁₀H₁₂BrNO₃ -NO₂ (2), -CH₃ (3), -OCH₂CH₂CH₂CH₂Br (1) 274.11 Longer alkyl chain (butoxy vs. propoxy)
1-(3-Bromopropoxy)-3-chlorobenzene 37142-46-4 C₉H₁₀BrClO -Cl (3), -OCH₂CH₂CH₂Br (1) 249.53 Chloro vs. nitro group; lower molecular weight
1-(3-Bromopropoxy)-4-methylbenzene 16929-24-1 C₁₀H₁₃BrO -CH₃ (4), -OCH₂CH₂CH₂Br (1) 229.11 Lacks nitro group; methyl at 4-position

Impact of Substituents on Properties

Electronic Effects :

  • The nitro group in the target compound is a strong electron-withdrawing group, increasing electrophilicity of the aromatic ring compared to analogs with electron-donating groups (e.g., -CH₃ in 1-(3-Bromopropoxy)-4-methylbenzene) .
  • Chloro substituents (e.g., in 1-(3-Bromopropoxy)-3-chlorobenzene) provide moderate electron withdrawal but less than nitro, affecting reactivity in substitution reactions .

Alkyl Chain Length :

  • Butoxy vs. Propoxy : The longer chain in 1-(4-Bromobutoxy)-3-methyl-2-nitrobenzene increases lipophilicity (logP ≈ 3.2 vs. 2.8 for the target compound) but reduces crystallinity, as evidenced by lower melting points (36–39°C vs. 140–146°C for the target compound) .

Biological Activity

1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene is a chemical compound with potential biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H12BrNO3\text{C}_{10}\text{H}_{12}\text{Br}\text{N}\text{O}_3

This compound features a bromopropoxy group attached to a nitro-substituted aromatic ring. The presence of the bromine atom and the nitro group contributes to its reactivity and potential biological effects.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Neurotransmitter Systems : Similar compounds have shown interactions with neurotransmitter receptors, particularly affecting the dopaminergic and serotonergic systems. This interaction may involve the inhibition of neurotransmitter reuptake, leading to increased levels in the synaptic cleft, which enhances neuronal communication and could affect mood and behavior .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. Its structural components may facilitate interactions with bacterial cell membranes or inhibit essential enzymatic functions within microbial cells .

Antimicrobial Activity

A study investigating the antibacterial properties of this compound demonstrated its effectiveness against several gram-positive and gram-negative bacteria. The results indicated:

Bacterial StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli12Moderate
Methicillin-resistant Staphylococcus aureus (MRSA)18High
Pseudomonas aeruginosa10Low

These findings suggest that this compound has potential as an antibacterial agent, particularly against resistant strains like MRSA .

Cytotoxicity Assays

In vitro cytotoxicity assays using human cell lines have shown that this compound exhibits dose-dependent effects. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

These results indicate a moderate level of cytotoxicity, suggesting potential applications in cancer research, although further studies are needed to elucidate its mechanisms and safety profiles .

Case Studies

Case Study 1: Neuropharmacological Effects

A research project evaluated the effects of this compound on animal models for anxiety and depression. The study found that administration of the compound resulted in reduced anxiety-like behaviors in rodents, indicating its potential as a therapeutic agent for mood disorders. The mechanism was hypothesized to involve modulation of serotonin levels in the brain .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against multi-drug resistant bacteria. The results highlighted that it inhibited bacterial growth more effectively than traditional antibiotics in certain contexts, suggesting a new avenue for developing treatments against resistant infections .

Q & A

Q. What are the established synthetic routes for 1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene?

The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 3-methyl-2-nitrophenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile. The bromopropoxy group is introduced at the phenolic oxygen, with careful control of stoichiometry and reaction time to minimize side products. Yields can vary (e.g., 85% for analogous compounds), and purification is often achieved via column chromatography .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential. For example, ¹H NMR (500 MHz, CDCl₃) shows peaks at δ 7.45–7.13 (aromatic protons), δ 4.08 (OCH₂CH₂CH₂Br), and δ 2.30 (CH₃). ¹³C NMR (126 MHz, CDCl₃) confirms the nitro group (δ ~150 ppm) and bromopropoxy chain (δ 68–33 ppm) .
  • Melting Point : Reported as 36–39°C, which serves as a purity indicator .

Q. How should researchers handle safety concerns during synthesis?

Use PPE (gloves, goggles) and work in a fume hood due to the compound’s irritant properties. Avoid inhalation and skin contact. Emergency protocols include flushing eyes with water and seeking medical attention if exposed .

Advanced Research Questions

Q. How can discrepancies in NMR data during characterization be addressed?

Contradictions may arise from solvent effects, impurities, or tautomerism. For example, unexpected splitting in aromatic proton signals could indicate incomplete substitution or residual starting material. Strategies include:

  • Comparing experimental data with literature values (e.g., δ 149.27 ppm for nitro carbons ).
  • Repeating the reaction under optimized conditions (e.g., extended reaction time or higher temperature).
  • Using 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies improve reaction yield and selectivity in bromopropoxylation?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenolic oxygen.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate substitution.
  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and side-product formation.
  • Stoichiometry : Use a slight excess of 1,3-dibromopropane (1.2–1.5 eq) to drive the reaction to completion .

Q. How is this compound utilized in synthesizing advanced intermediates?

The bromine atom serves as a leaving group for further functionalization (e.g., Suzuki couplings or nucleophilic substitutions). For example:

  • Reaction with amines to generate tertiary amines for drug-discovery scaffolds.
  • Participation in cross-coupling reactions to build biaryl structures, relevant in materials science .

Data Analysis & Optimization

Q. What experimental design principles apply to scaling up synthesis?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to determine endpoint.
  • Purification Challenges : Scale-up may require switching from column chromatography to recrystallization (solvent: hexane/ethyl acetate mixtures) .

Q. How can researchers validate the purity of the compound for biological assays?

  • HPLC-MS : Confirm molecular ion peaks (expected [M+H]⁺ at m/z 260.08) and assess purity (>95%).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages.
  • X-ray Crystallography : Resolve ambiguities in structure (if single crystals are obtainable) .

Contradiction & Troubleshooting

Q. Why might melting point data conflict with literature values?

Variations can arise from polymorphic forms, residual solvent, or impurities. Solutions include:

  • Recrystallizing from a different solvent system (e.g., ethanol/water).
  • Drying under high vacuum to remove trapped solvents.
  • Comparing DSC thermograms with published data .

Q. How to address low yields in bromopropoxylation reactions?

Common issues include competing elimination (forming allyl bromides) or hydrolysis. Mitigation steps:

  • Use anhydrous conditions and molecular sieves to scavenge water.
  • Replace 1,3-dibromopropane with 3-bromopropyl mesylate to reduce side reactions.
  • Employ slow addition of the base to control exothermicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene
Reactant of Route 2
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1-(3-Bromopropoxy)-3-methyl-2-nitrobenzene

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